Cas no 147740-90-7 (21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)-)
![21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)- structure](https://nl.kuujia.com/scimg/cas/147740-90-7x500.png)
147740-90-7 structure
Productnaam:21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)-
21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)-
- (17S,18S)-18-[3-(2-aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
- 21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-...
- 21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetrameth
- (17S,18S)-18-{3-[(2-aminoethyl)amino]-3-oxopropyl}-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylic acid
- 21H,23H-Porphine-5-acetic acid, 3-(3-((2-aminoethyl)amino)-3-oxopropyl)-7-carboxy-12,17-diethyl-2,3-dihydro-2,8,13,18-tetramethyl-, (2S-trans)-
- Mce(6) disodium salt
- meso-Chlorin e(6) monoethylene diamine
- meso-Chlorin e6 monoethylenediamine
- 147740-90-7
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- Inchi: InChI=1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/b25-14-,26-15+,27-14-,28-16-,29-15+,30-16-,34-24-,35-24-/t19-,23-/m0/s1
- InChI-sleutel: MMRWZOAXVYLIMG-WDCXXGMKSA-N
- LACHT: NCCNC(CC[C@H]1[C@H](C)C2N=C1C(=C1N=C(C=C3NC(=CC4NC(C=2)=C(C)C=4CC)C(C)=C3CC)C(C)=C1C(=O)O)CC(=O)O)=O
Berekende eigenschappen
- Exacte massa: 640.33731853g/mol
- Monoisotopische massa: 640.33731853g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 47
- Aantal draaibare bindingen: 10
- Complexiteit: 1110
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 1.2
- Aantal tautomers: 1001
- Topologisch pooloppervlak: 187Ų
21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13,18-diethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)- Gerelateerde literatuur
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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